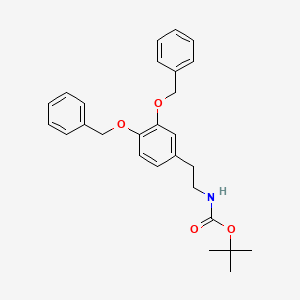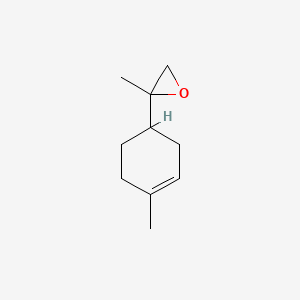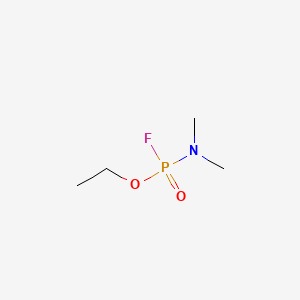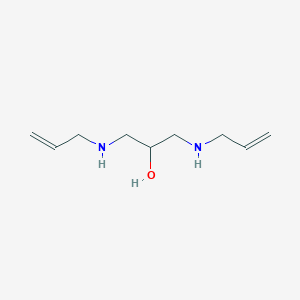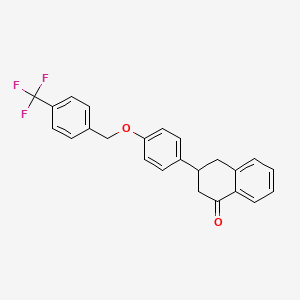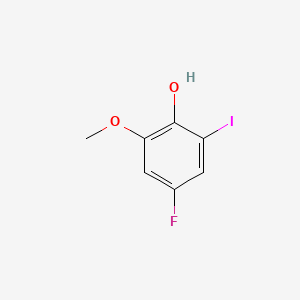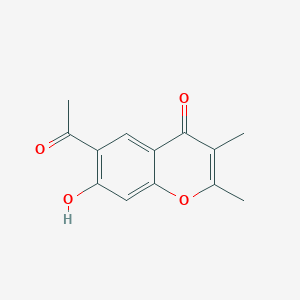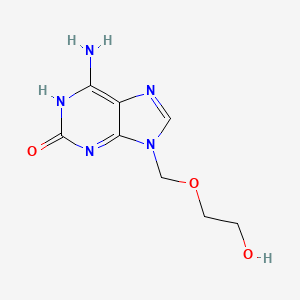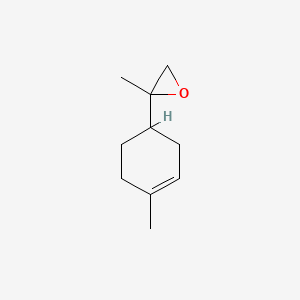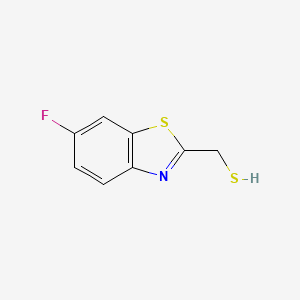
6-Fluoro-2-benzothiazolemethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-benzothiazolemethanethiol is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The addition of a fluorine atom at the 6th position and a methanethiol group makes this compound unique. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 6-Fluoro-2-benzothiazolemethanethiol typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-fluorobenzaldehyde under acidic conditions to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, utilizing environmentally benign reagents and solvents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
6-Fluoro-2-benzothiazolemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
6-Fluoro-2-benzothiazolemethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-benzothiazolemethanethiol involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anticancer research, it inhibits specific enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Fluoro-2-benzothiazolemethanethiol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Chloro-2-benzothiazolemethanethiol: Similar in structure but with a chlorine atom instead of fluorine, exhibiting different reactivity and biological activity. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Propriétés
Numéro CAS |
452-41-5 |
|---|---|
Formule moléculaire |
C8H6FNS2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
(6-fluoro-1,3-benzothiazol-2-yl)methanethiol |
InChI |
InChI=1S/C8H6FNS2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 |
Clé InChI |
UITOHFVKHSLRRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)SC(=N2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
